Mulberrin

Vue d'ensemble

Description

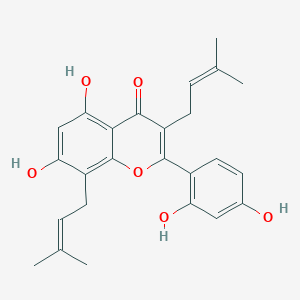

Kuwanon C est un composé flavonoïde unique que l’on trouve dans la famille des mûriers, plus précisément dans le Morus alba (mûrier blanc). Il se caractérise par la présence de deux groupes isopentényles. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés antioxydantes, hypoglycémiantes, antimicrobiennes et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Kuwanon C peut être synthétisé par diverses réactions chimiques impliquant des chalcones et des diènes de déhydroprénylphénol. La synthèse implique généralement une réaction de Diels-Alder, qui est une réaction de cycloaddition [4+2] entre un diène et un diénophile .

Méthodes de production industrielle : La production industrielle de kuwanon C repose principalement sur l’extraction de sources naturelles, en particulier des racines et des feuilles de Morus alba. Le processus d’extraction implique une extraction par solvant suivie d’une purification par des techniques chromatographiques .

Types de réactions :

Oxydation : Kuwanon C subit des réactions d’oxydation, qui peuvent conduire à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le kuwanon C en ses formes réduites, modifiant ainsi son activité biologique.

Substitution : Les réactions de substitution impliquant le kuwanon C peuvent introduire différents groupes fonctionnels, augmentant ainsi sa diversité chimique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des analogues substitués du kuwanon C, chacun ayant des activités biologiques distinctes .

4. Applications de la recherche scientifique

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques complexes.

Biologie : Présente des propriétés antimicrobiennes et antioxydantes significatives, ce qui le rend utile dans la recherche biologique.

Médecine : Démontre une activité anticancéreuse puissante en inhibant la prolifération des cellules tumorales et en induisant l’apoptose.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Hepatic Protection and Anti-Fibrotic Effects

Recent studies have highlighted mulberrin's protective effects against liver fibrosis. In a study involving carbon tetrachloride (CCl4)-induced liver injury in mice, this compound administration significantly reduced hepatic inflammation and collagen deposition. The underlying mechanism involves the suppression of the TGF-β1/SMAD2/3 signaling pathway and activation of the TRIM31/Nrf2 axis, which are crucial for mitigating oxidative stress and inflammation in hepatocytes . This positions this compound as a promising candidate for treating liver diseases.

1.2 Neuroprotective Effects

This compound has also shown potential in neuroprotection. It was demonstrated to ameliorate symptoms in models of Parkinson's disease by inhibiting microglial activation and reducing neuroinflammation . This suggests its utility in neurodegenerative conditions, potentially extending its application to therapies aimed at neurological health.

1.3 Lifespan Extension

Research indicates that this compound may prolong lifespan and healthspan in model organisms like Caenorhabditis elegans. The compound activates detoxification functions mediated by nuclear receptors, suggesting a broader role in promoting longevity and metabolic health .

Cellular Biology Applications

2.1 Mitochondrial Labeling

A novel application of this compound is its use as a fluorescent probe for mitochondrial labeling. The synthesized compound this compound-Cy3 selectively labels mitochondria in various cell types, including cancer cells. This advancement facilitates real-time imaging and monitoring of mitochondrial dynamics, which is crucial for understanding cellular metabolism and apoptosis .

Table 1: Comparison of Mitochondrial Labeling Probes

| Feature | This compound-Cy3 | Mito-Tracker Green |

|---|---|---|

| Stability | High | Moderate |

| Cost | Lower | Higher |

| Incubation Time | 5 minutes | 30 minutes |

| Fluorescence Intensity | Stable | Variable |

Cosmetic Applications

3.1 Skin Whitening Agent

This compound has been identified as an effective skin whitening agent due to its strong inhibitory effect on tyrosinase activity, an enzyme critical for melanin production. Patents have been filed for cosmetic formulations containing this compound that enhance skin tone by reducing hyperpigmentation . This application highlights its potential in dermatology and cosmetic science.

Case Studies

4.1 Study on Liver Fibrosis

A comprehensive study evaluated the effects of this compound on liver fibrosis induced by CCl4 in mice. The results indicated that treatment with this compound significantly reduced liver injury markers and fibrosis scores compared to control groups, showcasing its therapeutic potential .

4.2 Mitochondrial Dynamics Research

In cellular studies using HeLa cells, this compound-Cy3 was employed to visualize mitochondrial structures under various conditions. The findings demonstrated that this probe effectively labeled mitochondria without interfering with cellular functions, thus providing a reliable tool for mitochondrial research .

Mécanisme D'action

Kuwanon C exerce ses effets par le biais de plusieurs mécanismes :

Activité anticancéreuse : Il cible les mitochondries et le réticulum endoplasmique des cellules cancéreuses, perturbant leur fonctionnement normal et induisant l’apoptose.

Activité antivirale : Kuwanon C bloque l’interaction entre la protéine de pointe du SRAS-CoV-2 et le récepteur ACE2, empêchant l’entrée du virus dans les cellules hôtes.

Comparaison Avec Des Composés Similaires

Kuwanon C est unique en raison de ses deux groupes isopentényles et de ses puissantes activités biologiques. Des composés similaires comprennent :

Albanine A : Présente des propriétés antimicrobiennes, mais n’a pas l’activité anticancéreuse puissante du kuwanon C.

Paclitaxel : Un médicament anticancéreux bien connu, mais Kuwanon C a démontré une efficacité supérieure dans certaines études.

Si vous avez d’autres questions ou si vous avez besoin de plus de détails, n’hésitez pas à nous les poser !

Activité Biologique

Mulberrin, a natural compound derived from the root bark of Ramulus mori, has garnered significant interest in recent years due to its diverse biological activities. This article explores the various biological effects of this compound, including its antifungal, antioxidative, anti-inflammatory, and potential anti-aging properties. Additionally, it presents relevant case studies and research findings to provide a comprehensive overview.

This compound is classified as a prenylated flavonoid, which contributes to its biological activities. Its structure allows for interactions with various biological targets, including enzymes and cellular pathways. Notably, this compound exhibits strong inhibitory effects on cytochrome P450 enzymes, particularly CYP51, which is crucial for fungal growth.

Antifungal Activity

Recent studies have demonstrated that this compound effectively inhibits the growth of Botrytis cinerea, a common fungal pathogen affecting strawberries. The compound shows an IC50 value of 1.38 μM against CYP51, indicating potent antifungal activity. The mechanism involves direct interaction with the enzyme, leading to increased cell membrane permeability and subsequent cell death in the fungus.

| Activity | IC50 Value | EC50 Values |

|---|---|---|

| Inhibition of CYP51 | 1.38 μM | Hyphal growth: 17.27 μg/mL |

| Spore germination: 9.56 μg/mL |

This antifungal property suggests that this compound could be utilized as a natural preservative in food storage.

Antioxidative and Anti-inflammatory Properties

This compound has been recognized for its antioxidative capabilities, which are vital in mitigating oxidative stress-related diseases. A study investigating its effects on doxorubicin-induced cardiotoxicity found that this compound significantly reduced oxidative damage in cardiac tissues.

- Study Findings:

- Mice treated with this compound showed improved cardiac function after doxorubicin administration.

- The treatment reduced markers of oxidative stress and inflammation (e.g., TNF-α and IL-6).

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Cardiac Function | Decreased | Improved |

| Oxidative Stress Markers | Elevated | Reduced |

| Inflammatory Cytokines | High | Significantly Lowered |

These findings indicate that this compound may serve as a protective agent against oxidative damage in various tissues.

Anti-aging Effects

Recent research has also highlighted the potential of this compound in extending lifespan in model organisms such as yeast and Caenorhabditis elegans (C. elegans). The compound promotes autophagy and inhibits cellular senescence by targeting key signaling pathways.

- Key Findings:

- This compound increased the chronological lifespan of yeast.

- In C. elegans, it enhanced reproduction without negatively impacting health metrics.

These results suggest that this compound may play a role in promoting healthy aging through its molecular mechanisms.

Case Studies

-

Antifungal Application in Agriculture:

- A study focused on using this compound as a natural preservative for strawberries demonstrated its efficacy in prolonging shelf life by preventing fungal infections.

-

Cardiotoxicity Protection:

- Research involving doxorubicin-treated mice showed that daily administration of this compound significantly mitigated cardiac injury and improved overall heart function.

-

Longevity Studies:

- Experiments on yeast and C. elegans provided insights into this compound's potential as an anti-aging compound, indicating its ability to influence vital longevity pathways.

Propriétés

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-8-17-20(28)12-21(29)22-23(30)18(9-6-14(3)4)24(31-25(17)22)16-10-7-15(26)11-19(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQYBLOHTQWSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212148 | |

| Record name | Mulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62949-79-5 | |

| Record name | Kuwanon C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 - 150 °C | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.